TETRAETHYLENE GLYCOL MONOOCTYL ETHER

Catalog No.
S561122
CAS No.
19327-39-0
M.F
C16H34O5
M. Wt
306.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TETRAETHYLENE GLYCOL MONOOCTYL ETHER

CAS Number

19327-39-0

Product Name

TETRAETHYLENE GLYCOL MONOOCTYL ETHER

IUPAC Name

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C16H34O5

Molecular Weight

306.44 g/mol

InChI

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3

InChI Key

FEOZZFHAVXYAMB-UHFFFAOYSA-N

SMILES

CCCCCCCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCO
  • Solvent properties: Studies have investigated HET's potential as a solvent due to its ability to dissolve various substances. Research suggests it may be useful in applications such as extracting specific compounds from mixtures [].
  • Material science applications: Some research has explored the potential use of HET in material science. For instance, studies have investigated its use as a plasticizer to improve the flexibility of certain materials [].

Tetraethylene glycol monooctyl ether is a non-ionic surfactant with the chemical formula C16H34O4 and a molecular weight of 306.44 g/mol. It is commonly recognized by its CAS number, 19327-39-0. This compound exhibits unique properties that make it particularly effective for solubilizing membrane proteins and other sensitive biomolecules in various applications, including biochemical research and industrial processes .

The mechanism of action of C8E depends on the specific application in scientific research. Here are some potential mechanisms:

  • Surface Modification: C8E can coat the surface of other molecules, such as proteins or nanoparticles, to improve their water solubility, stability, and reduce their interaction with biological components [].
  • Enzyme Activation/Inhibition: C8E might influence the activity of certain enzymes by altering their interaction with substrates or other molecules []. This requires further investigation for C8E specifically.

Information on the specific hazards of C8E is limited. However, PEGs are generally considered to have low toxicity []. Here are some general safety considerations:

  • Potential for Eye Irritation: As with many chemicals, avoid contact with eyes.
  • Dust Inhalation: If C8E is in powder form, inhalation may cause irritation. Proper handling procedures should be followed.
Typical of ether compounds. It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of tetraethylene glycol and octanol. Additionally, it can react with halogens or alkylating agents to form more complex ether derivatives. The stability of this compound under mild conditions makes it suitable for use in biological systems without significant degradation .

This compound has demonstrated antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth. Its non-ionic nature allows it to interact with biological membranes effectively, facilitating the solubilization of membrane proteins and other hydrophobic compounds. This characteristic is particularly valuable in pharmaceutical applications where maintaining the integrity of sensitive biomolecules is crucial .

Tetraethylene glycol monooctyl ether can be synthesized through a reaction between octanol and tetraethylene glycol in the presence of an acid catalyst. The process typically involves:

  • Mixing tetraethylene glycol with octanol.
  • Adding an acid catalyst (e.g., sulfuric acid).
  • Heating the mixture to promote etherification.
  • Purifying the product through distillation or chromatography to achieve the desired purity level.

This method allows for the efficient production of high-purity tetraethylene glycol monooctyl ether suitable for industrial applications .

Tetraethylene glycol monooctyl ether is utilized across various fields due to its surfactant properties:

  • Biotechnology: Used for solubilizing membrane proteins and enhancing protein extraction processes.
  • Pharmaceuticals: Incorporated into formulations to improve drug delivery systems by enhancing solubility.
  • Cosmetics: Functions as an emulsifier and stabilizer in skin care products.
  • Industrial Cleaning: Employed as a cleaning agent due to its ability to dissolve oils and greases .

Studies indicate that tetraethylene glycol monooctyl ether interacts favorably with lipid bilayers, facilitating the incorporation of hydrophobic compounds into aqueous environments. Its non-ionic nature minimizes adverse interactions with biomolecules, making it a preferred choice for applications involving sensitive proteins and enzymes. Research has shown that it can enhance the stability and activity of certain enzymes when used as a solubilizing agent .

Several compounds share structural similarities with tetraethylene glycol monooctyl ether, each exhibiting unique properties:

Compound NameChemical FormulaMolecular WeightKey Characteristics
Tetraethylene glycol monododecyl etherC20H42O5342.57 g/molLonger alkyl chain; better solubilizing capacity but higher viscosity
Diethylene glycol monohexyl etherC12H26O3218.34 g/molShorter alkyl chain; less effective as a surfactant
Polyethylene glycol octyl phenyl etherC18H38O4302.48 g/molMore hydrophobic; used primarily in cosmetic formulations

Tetraethylene glycol monooctyl ether stands out due to its balance between hydrophilicity and hydrophobicity, making it versatile for both biological and industrial applications while maintaining stability under various conditions.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

306.24062418 g/mol

Monoisotopic Mass

306.24062418 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19327-39-0

Wikipedia

(Hydroxyethyloxy)Tri(Ethyloxy)Octane

General Manufacturing Information

3,6,9,12-Tetraoxaeicosan-1-ol: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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